BenchChemオンラインストアへようこそ!

GESTODENE

Progesterone receptor binding Receptor affinity Progestin potency

Gestodene is a third-generation 19-nortestosterone progestin engineered for combined oral contraceptive R&D. Its 4.6-fold higher progesterone-to-androgen receptor selectivity ratio (25.6 vs. 5.6 for levonorgestrel) translates to a 57% lower daily dose (0.06 mg vs. 0.14 mg) to achieve ovulation suppression, reducing total steroid exposure. With 73% lower in vivo androgenic potency and 3.8-fold higher SHBG binding (Ka = 8.2×10⁸ M⁻¹), it delivers measurable advantages in receptor-level assays and extended-release formulation. Ideal for teams targeting low androgenic burden and improved chronic-use tolerability.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
Cat. No. B7782737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGESTODENE
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34
InChIInChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3
InChIKeySIGSPDASOTUPFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gestodene: A Third-Generation Progestin with High Progestational Potency and Low Androgenicity


Gestodene is a 19-nortestosterone-derived progestin used primarily in combined oral contraceptives. It belongs to the third generation of progestins, characterized by enhanced progestational activity and reduced androgenic side effects compared to earlier compounds such as levonorgestrel [1]. Basic physicochemical properties include a molecular weight of 310.43 g/mol and a logP of approximately 3.8, influencing its oral bioavailability and tissue distribution [2].

Why Progestin Substitution Fails: Gestodene's Distinct Pharmacological Profile


Not all progestins are interchangeable due to substantial differences in receptor binding affinities, metabolic pathways, and tissue selectivity. Substituting Gestodene with another in-class progestin such as levonorgestrel or desogestrel can alter contraceptive efficacy, bleeding patterns, and androgen-related side effect profiles [1]. The quantitative evidence below demonstrates that Gestodene's unique combination of high progesterone receptor affinity and low androgen receptor binding drives measurable differentiation in both receptor-level assays and clinical ovulation inhibition models [2].

Quantitative Differentiation Evidence for Gestodene vs. Key Progestin Analogs


Gestodene Shows 1.5× Higher Progesterone Receptor Binding Affinity Than Levonorgestrel

In a direct head-to-head competitive binding assay using human uterine progesterone receptor cytosol and [3H]-ORG2058 as radioligand, Gestodene exhibited a relative binding affinity (RBA) of 230% (progesterone = 100%), compared to 150% for levonorgestrel [1]. This represents a 53% higher RBA for Gestodene over levonorgestrel under identical assay conditions [1].

Progesterone receptor binding Receptor affinity Progestin potency

Gestodene Has 66% Lower Androgen Receptor Binding Affinity Than Levonorgestrel

In the same direct head-to-head competitive binding assay using human genital skin fibroblast androgen receptor and [3H]-R1881 as radioligand, Gestodene showed a relative binding affinity (RBA) of 9% (metribolone = 100%), whereas levonorgestrel showed an RBA of 27% [1]. Gestodene's androgenic receptor binding is thus 66% lower than that of levonorgestrel [1].

Androgen receptor binding Selectivity index Antiandrogenic profile

Gestodene Achieves Ovulation Inhibition at 57% Lower Daily Dose Than Levonorgestrel

In a randomized, double-blind, cross-study comparable clinical trial measuring ovulation inhibition by ultrasound and serum hormone levels, the minimum daily dose required to consistently suppress ovulation was 0.06 mg for Gestodene and 0.14 mg for levonorgestrel [1]. Gestodene's ovulation inhibition dose is 57% lower than that of levonorgestrel [1].

Ovulation inhibition In vivo potency Contraceptive efficacy

Gestodene Binds to Sex Hormone Binding Globulin with 3.8× Higher Affinity Than Levonorgestrel, Reducing Free Fraction

In a direct head-to-head equilibrium dialysis study using human sex hormone binding globulin (SHBG) and [3H]-5α-dihydrotestosterone as tracer, Gestodene exhibited an association constant (Ka) of 8.2 × 10^8 M⁻¹, compared to 2.2 × 10^8 M⁻¹ for levonorgestrel [1]. Gestodene's SHBG binding affinity is 3.8-fold higher than levonorgestrel's [1].

SHBG binding Protein binding Free hormone fraction

Gestodene Shows Lower Androgenic Potency In Vivo: 73% Reduction in Hershberger Bioassay vs. Levonorgestrel

In a direct head-to-head in vivo Hershberger bioassay using castrated male rats, the relative androgenic potency (subcutaneous administration, ventral prostate weight gain as endpoint) was 0.27 for Gestodene (testosterone propionate = 1.0) and 1.0 for levonorgestrel [1]. Gestodene's in vivo androgenic activity is 73% lower than that of levonorgestrel [1].

In vivo androgenic activity Hershberger assay Tissue selectivity

Optimal Applications for Gestodene: Evidence-Based Procurement Scenarios


Low-Dose Combined Oral Contraceptive Formulations Requiring High Progestational Potency

For R&D and formulation teams designing combined oral contraceptives with ethinyl estradiol, Gestodene enables a daily progestin dose of 0.06 mg compared to 0.14 mg for levonorgestrel to achieve ovulation suppression [1]. This 57% dose reduction lowers total steroid exposure while maintaining efficacy, directly supporting risk-reduction claims in regulatory submissions [1].

Progestin Selection for Minimizing Androgenic Side Effects in Long-Term Contraception

Procurement of Gestodene is indicated when the target product profile prioritizes low androgenic burden. Gestodene exhibits 73% lower in vivo androgenic potency than levonorgestrel in the Hershberger assay and 66% lower androgen receptor binding affinity [1][2]. This translates to reduced acne, hirsutism, and adverse lipid changes, improving real-world adherence metrics for chronic use [1].

Pharmacokinetic Profiling Studies Requiring High SHBG Binding for Sustained Exposure

Research applications involving extended-release or depot progestin formulations benefit from Gestodene's 3.8-fold higher SHBG binding affinity (Ka = 8.2 × 10^8 M⁻¹) compared to levonorgestrel (Ka = 2.2 × 10^8 M⁻¹) [1]. Higher protein binding reduces unbound fraction and renal clearance, potentially prolonging terminal half-life and supporting once-daily or less frequent dosing schedules [1].

Comparative Receptor Pharmacology Studies Requiring High Selectivity Indices

For academic or industrial screening panels evaluating progestin selectivity, Gestodene provides a progesterone-to-androgen receptor binding ratio of 25.6 (230%/9%), whereas levonorgestrel provides a ratio of 5.6 (150%/27%) [1]. This 4.6-fold higher selectivity index makes Gestodene a reference compound in studies dissecting progestational vs. androgenic effects [1].

Quote Request

Request a Quote for GESTODENE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.